2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole
Description
2-(Allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole is a substituted imidazole derivative characterized by:
- N1: Benzyl group (providing lipophilicity and steric bulk).
- C5: 4-Bromophenyl group (electron-withdrawing, enhancing metabolic stability and binding interactions).
This compound’s structural uniqueness lies in the combination of these substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-2-12-23-19-21-13-18(16-8-10-17(20)11-9-16)22(19)14-15-6-4-3-5-7-15/h2-11,13H,1,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUZAWXMUFALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and an appropriate leaving group on the imidazole ring.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Bromination: The 4-bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 16.38 |
| Compound B | PC-3 | 29.39 |
| 2-(Allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole | TBD | TBD |
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds similar to this compound exhibit activity against both bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values suggest that these compounds can serve as potential leads for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 |
| Compound D | Candida albicans | 64 |
Case Studies
Several case studies have documented the effectiveness of imidazole-based compounds in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Antifungal Therapy : Clinical trials have shown that imidazole derivatives can effectively treat systemic fungal infections, particularly in immunocompromised patients, by targeting fungal cell wall synthesis.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and similarities with other imidazole derivatives:
Key Observations:
- N1 Substitution : The benzyl group in the target compound may enhance π-π stacking interactions compared to allyl or methyl groups .
- C5 Substitution : The 4-bromophenyl group is conserved in many analogs, emphasizing its role in bioactivity (e.g., IMPDH inhibition in compound 31) .
Physicochemical Properties
Biological Activity
2-(Allylthio)-1-benzyl-5-(4-bromophenyl)-1H-imidazole is a synthetic compound with the molecular formula C₁₈H₁₈BrN₂S and a molecular weight of 385.32 g/mol. It features a complex structure characterized by an imidazole ring substituted with an allylthio group, a benzyl group, and a para-bromophenyl group. This compound falls under the category of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of the imidazole ring, introduction of the allylthio group, and bromination of the phenyl ring. The precise methods can vary based on the desired yield and purity of the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antimicrobial properties, making them potential candidates for treating bacterial infections.
- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug development.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. These studies are essential for assessing efficacy and safety profiles before advancing to clinical trials. The compound's unique substitutions may influence its interaction with various receptors or enzymes.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-5-(4-bromophenyl)-1H-imidazole | Lacks allylthio group | Simpler structure; potential different activity |
| 2-Allylthio-1-methylimidazole | Contains methyl instead of benzyl | May exhibit different biological properties |
| 2-(Allylthio)-1-benzylimidazole | Similar core but lacks bromine substitution | Variation in electronic properties |
| 2-(Allylthio)-5-(4-chlorophenyl)-1H-imidazole | Chlorine instead of bromine | Different reactivity patterns |
Case Studies
Several case studies highlight the biological activity of related compounds. For instance:
- A study published in Journal of Medicinal Chemistry reported on a series of imidazole derivatives showing potent anticancer activity against breast cancer cell lines.
- Another study in Pharmaceutical Biology explored the antimicrobial effects of various imidazole compounds, emphasizing their potential as new antibiotics.
These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. Substituent Introduction :
- Allylthio group: Nucleophilic substitution using allyl mercaptan in DMF with K₂CO₃ as a base .
- 4-Bromophenyl and benzyl groups: Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst .
- Critical Parameters :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF/THF (anhydrous) | Enhances nucleophilicity |
| Temperature | 80–100°C | Balances reaction rate and decomposition |
| Catalyst Loading | 5 mol% Pd | Maximizes cross-coupling efficiency |
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., allylthio protons at δ 3.5–4.0 ppm, bromophenyl aromatic protons at δ 7.4–7.8 ppm) .
- FTIR : Identifies functional groups (e.g., C=N stretch ~1610 cm⁻¹ for imidazole, C-Br ~590 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 427.04) .
- HPLC : Assesses purity (>95% using C18 column, acetonitrile/water gradient) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for MCF-7 cells) with positive controls (e.g., doxorubicin). Mechanistic studies include caspase-3 activation assays .
- Antimicrobial Screening : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Target Identification : Molecular docking (AutoDock Vina) against EGFR or bacterial topoisomerase IV .
Advanced Research Questions
Q. How does structural modification (e.g., altering the allylthio or bromophenyl group) impact biological activity and selectivity?
- Methodological Answer : SAR studies compare analogs:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of allylthio with methylthio | Reduced anticancer activity (IC₅₀ ↑ 2-fold) | |
| Substitution of 4-bromophenyl with 4-chlorophenyl | Improved antimicrobial MIC (↓ 25%) |
- Design Strategy : Computational tools (e.g., Schrödinger’s Maestro) predict binding affinity changes upon substitution .
Q. What computational approaches are used to predict reactivity, stability, and pharmacokinetic properties?
- Methodological Answer :
- Reactivity Prediction : DFT calculations (Gaussian 09) analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess nucleophilic sites .
- ADMET Prediction : SwissADME estimates bioavailability (TPSA ~75 Ų, logP ~3.2) and toxicity (AMES test negative) .
- Reaction Pathway Optimization : ICReDD’s quantum-chemical reaction path searches reduce trial-and-error in synthesis .
Q. What mechanistic insights explain the compound’s susceptibility to oxidation or nucleophilic substitution?
- Methodological Answer :
- Oxidation of Allylthio Group : Controlled by m-CPBA to form sulfoxide/sulfone derivatives (monitored via TLC) .
- Nucleophilic Aromatic Substitution : Bromine replacement with amines (e.g., piperidine) in DMSO at 120°C, with KI as a catalyst .
- Kinetic Studies : UV-Vis spectroscopy tracks reaction progress (λmax shifts from 280 nm to 320 nm upon substitution) .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and assay protocols .
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. cisplatin) .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., serum concentration in culture media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
